molecular formula C8H7ClO3 B3300323 3-Chloro-2-hydroxy-5-methoxybenzaldehyde CAS No. 90110-33-1

3-Chloro-2-hydroxy-5-methoxybenzaldehyde

Cat. No. B3300323
Key on ui cas rn: 90110-33-1
M. Wt: 186.59 g/mol
InChI Key: QBMCHZROYVXWMF-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

To a solution of 2-chloro-4-methoxyphenol (25.0 g, 158 mmole) in anhydrous acetonitrile (625 mL) under a dry N2 atmosphere was added MgCl2 (22.5 g, 236 mmole) and TEA (82.3 mL, 591 mmole). The mixture warmed slightly as the MgCl2 was added. Paraformaldehyde (32.0 g, 1.06 mmiole) was then added, the mixture was refluxed for 4.5 h and allowed to stand at room temperature overnight. Additional paraformaldehyde (14.2 g, 474 mmole) was added and reflux was resumed. After 4 h, the mixture was cooled, additional paraformaldehyde (32.0 g, 1.06 mmole) was added and reflux was resumed for another 2.25 h. The mixture was then cooled to room temperature, acidified with 1 N HCl and extracted with ethyl ether (4×500 mL). The combined extracts were washed with brine (250 mL), dried over MgSO4, filtered and concentrated in vacuo to give 30.3 g of a yellow crystalline solid. Recrystallization from isopropanol-H2O gave 11.9 g (41% yield) of the product as a yellow crystalline solid: 1H NMR (dmso-d6/300MHz) 10.47 (brs, 1H, 10.11 (s, 1H), 7.36 (d, 1H, J=3.0 Hz), 7.19 (d, 1H, J=3.0 Hz), 3.73 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
22.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
82.3 mL
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Quantity
32 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[OH:10].[Mg+2].[Cl-].[Cl-].[CH2:14]=[O:15].Cl>C(#N)C>[Cl:1][C:2]1[C:3]([OH:10])=[C:4]([CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1)[CH:14]=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)O
Name
Quantity
22.5 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
TEA
Quantity
82.3 mL
Type
reactant
Smiles
Name
Quantity
625 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
14.2 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
32 g
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
After 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
was resumed for another 2.25 h
Duration
2.25 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (4×500 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=C(C=O)C=C(C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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